molecular formula C15H9BrClNOS B2999386 N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide CAS No. 1274892-34-0

N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide

Cat. No.: B2999386
CAS No.: 1274892-34-0
M. Wt: 366.66
InChI Key: NJKAGXVHYLUMOP-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide is a compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological and pharmacological properties, making them significant in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide typically involves electrophilic cyclization reactions. One common method starts with 2-alkynyl thioanisoles, which undergo cyclization in the presence of sodium halides and copper (II) sulfate. This environmentally benign method uses ethanol as the solvent and results in high yields of the desired product .

Chemical Reactions Analysis

N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of key enzymes and interference with DNA replication .

Comparison with Similar Compounds

N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide can be compared with other benzothiophene derivatives such as:

    Raloxifene: Used for the treatment of breast cancer.

    Zileuton: An anti-inflammatory drug.

    Sertaconazole: An antifungal agent.

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

N-(3-bromophenyl)-N-(3-chloro-1-benzothiophen-2-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClNOS/c16-10-4-3-5-11(8-10)18(9-19)15-14(17)12-6-1-2-7-13(12)20-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKAGXVHYLUMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)N(C=O)C3=CC(=CC=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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